molecular formula C28H27ClF2N6O3 B2896732 ARS-1323-alkyne CAS No. 2436544-27-1

ARS-1323-alkyne

Cat. No. B2896732
CAS RN: 2436544-27-1
M. Wt: 569.01
InChI Key: FCCFZQSNDSLLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARS-1323-alkyne is a switch-II pocket (S-IIP) inhibitor . It is a conformational specific chemical reporter of KRAS G12C nucleotide state in living cells . ARS-1323-alkyne is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Molecular Structure Analysis

The molecular formula of ARS-1323-alkyne is C28H27ClF2N6O3 . The molecular weight is 569 . The exact mass is 568.18 .


Chemical Reactions Analysis

ARS-1323-alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

The molecular formula of ARS-1323-alkyne is C28H27ClF2N6O3 . The molecular weight is 569 . The solubility of ARS-1323-alkyne in DMSO is 250 mg/mL .

Scientific Research Applications

1. Imaging Agent for Mutant KRAS G12C

  • Overview : ARS-1323-alkyne is used in the development of fluorescent companion imaging drugs for KRAS G12C, a mutant protein involved in certain cancers.
  • Research Findings : It was found that derivatives of ARS-1323 can bind to mutant KRAS and are utilized for biochemical binding screens. Although these derivatives faced challenges as direct imaging agents due to nonspecific membrane labeling, a two-step procedure involving ARS-1323-alkyne for target binding followed by fluorescence imaging proved effective for imaging mutant KRAS G12C in cells.
  • Significance : This approach addresses the lack of specific antibodies for mutant KRAS G12C and aids in specific fluorescence imaging in cancer research (Koch et al., 2021).

2. Chemical Properties and Reactions

  • Overview : ARS-1323-alkyne is involved in various chemical reactions, contributing to advancements in synthetic chemistry.
  • Research Findings : Studies have explored the insertion of alkyne compounds into ArS−Pt bonds, showcasing regio- and stereoselective thermal reactions. These studies provide insights into the reactivity and potential applications of ARS-1323-alkyne in organometallic chemistry and catalytic processes.
  • Significance : Understanding these reactions is crucial for developing new synthetic routes and catalytic systems in organic synthesis and industrial applications (Kuniyasu et al., 2008).

3. Alkylresorcinols in Nutrition and Health

  • Overview : Although not directly related to ARS-1323-alkyne, research on alkylresorcinols (ARs) in general provides a context for understanding the broader family of compounds to which ARS-1323-alkyne belongs.
  • Research Findings : ARs are found in certain whole grains and have been studied for their potential health benefits and as biomarkers for whole-grain intake. These studies contribute to a better understanding of the role of ARs in nutrition and health.
  • Significance : This research enhances our knowledge of dietary components and their impact on human health, which could indirectly influence future applications of ARS-1323-alkyne in health-related fields (Ross et al., 2004).

Mechanism of Action

ARS-1323-alkyne is a switch-II pocket (S-IIP) inhibitor . It is a conformational specific chemical reporter of KRAS G12C nucleotide state in living cells .

Safety and Hazards

The safety data sheet of ARS-1323-alkyne indicates that it is for research use only .

properties

IUPAC Name

3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClF2N6O3/c1-4-11-35(3)22(40)9-10-32-28-33-26-17(27(34-28)37-14-12-36(13-15-37)21(39)5-2)16-18(29)23(25(26)31)24-19(30)7-6-8-20(24)38/h1,5-8,16,38H,2,9-15H2,3H3,(H,32,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCFZQSNDSLLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C(=O)CCNC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClF2N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ARS-1323-alkyne

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